4-Methyl-8-hydroxyquinoline

Catalog No.
S775812
CAS No.
3846-73-9
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-8-hydroxyquinoline

CAS Number

3846-73-9

Product Name

4-Methyl-8-hydroxyquinoline

IUPAC Name

4-methylquinolin-8-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3

InChI Key

OYUKRQOCPFZNHR-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C(C2=NC=C1)O

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)O

Metal Chelator:

-M8HQ exhibits metal chelating properties, meaning it can bind to metal ions. This characteristic makes it a valuable tool in various research applications.

  • Fluorescent Probe for Metal Detection: Studies have shown that 4-M8HQ forms complexes with specific metal ions, leading to changes in its fluorescence properties. This allows researchers to use 4-M8HQ as a fluorescent probe to detect and quantify the presence of these metal ions in biological samples. For instance, research has explored its potential for detecting iron in living cells [].

Biological Imaging:

The ability of 4-M8HQ to bind to specific molecules makes it potentially useful for biological imaging applications.

  • Lipid Droplet Staining: Studies have demonstrated that 4-M8HQ can selectively stain lipid droplets in cells. This property allows researchers to visualize and study the distribution and dynamics of lipid droplets within cells, which play a crucial role in various cellular processes [].

Other Potential Applications:

While the research is ongoing, 4-M8HQ is being explored for other potential applications in scientific research, including:

  • Antimicrobial Activity: Some studies suggest that 4-M8HQ may possess antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to understand its efficacy and mechanism of action.
  • Antioxidant Properties: Preliminary research indicates that 4-M8HQ may exhibit antioxidant properties. However, more research is required to confirm these findings and elucidate the underlying mechanisms [].

4-Methyl-8-hydroxyquinoline is an organic compound characterized by a quinoline structure with a hydroxyl group at the 8-position and a methyl group at the 4-position. Its molecular formula is C₁₀H₉NO, and it is known for its distinctive properties arising from the combination of the aromatic quinoline system and the hydroxyl functional group. This compound belongs to a broader class of 8-hydroxyquinoline derivatives, which are recognized for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Due to its reactive functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group makes the aromatic ring more susceptible to electrophilic attack.
  • Chelation: The compound can form stable complexes with metal ions, acting as a bidentate ligand due to the nitrogen atom in the quinoline ring and the hydroxyl group.
  • Oxidation: The methyl group can undergo oxidation to form carboxylic acids or other derivatives under specific conditions .

4-Methyl-8-hydroxyquinoline exhibits significant biological activity, particularly as an antimicrobial and antiviral agent. It has been shown to possess:

  • Antimicrobial Properties: Effective against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antiviral Activity: Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication at early stages in the lifecycle .
  • Antioxidant Properties: The compound may also exhibit antioxidant activity, contributing to its potential therapeutic applications .

The synthesis of 4-Methyl-8-hydroxyquinoline can be achieved through several methods:

  • Hydrogenation of Methylquinoline: This method involves the reduction of methylquinoline using hydrogen gas in the presence of a catalyst.
  • Condensation Reactions: The compound can be synthesized via condensation reactions involving 2-amino phenol and appropriate aldehydes under acidic conditions.
  • Betti Reaction: A more recent method involves using the Betti reaction, which allows for efficient synthesis by reacting 2-aminophenol with aldehydes under specific conditions .

4-Methyl-8-hydroxyquinoline finds applications in various fields:

  • Pharmaceuticals: Used in drug development for its antimicrobial and antiviral properties.
  • Analytical Chemistry: Acts as a chelating agent in metal ion determination and extraction processes.
  • Materials Science: Incorporated into polymers and coatings for enhanced properties due to its ability to form metal complexes .

Studies have shown that 4-Methyl-8-hydroxyquinoline interacts with various biological targets:

  • Metal Ions: Forms stable complexes with transition metals such as copper, zinc, and iron, which can influence their bioavailability and activity.
  • Enzymatic Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .

Similar Compounds

Several compounds share structural similarities with 4-Methyl-8-hydroxyquinoline, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, metal chelation
5-Methyl-8-hydroxyquinolineMethyl group at position 5Antioxidant properties
7-HydroxyquinolineHydroxyl group at position 7Antiviral activity
2-HydroxyquinolineHydroxyl group at position 2Anticancer properties

These compounds highlight the diversity within the hydroxyquinoline family while underscoring the unique positioning of functional groups in determining their biological activities and applications .

XLogP3

2.4

LogP

2.41 (LogP)

Other CAS

3846-73-9

Wikipedia

4-Methyl-8-hydroxyquinoline

Dates

Modify: 2023-08-15

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